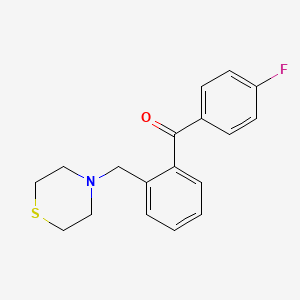

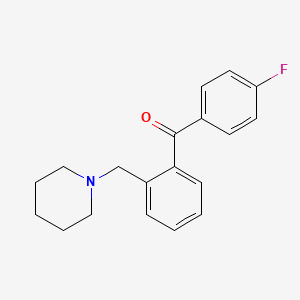

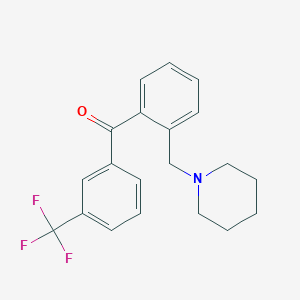

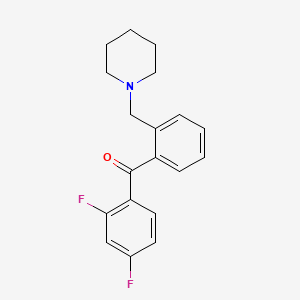

4'-Fluoro-2-thiomorpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various benzophenone derivatives and related compounds has been explored in several studies. For instance, a method for synthesizing methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which involved crystallization from acetonitrile and single crystal X-ray analysis . Another study described a two-step radiosynthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, yielding the compound in 34 to 36% radiochemical yield . Additionally, a one-pot synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone was reported, suitable for industrial scale-up . The synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles was also studied .

Molecular Structure Analysis

Several papers have reported on the molecular structure of benzophenone derivatives. The crystal structure of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was characterized using various spectroscopic methods and X-ray diffraction studies . The compound crystallized in the monoclinic crystal system with a space group P21/c. Similarly, the crystal structures of benzo[1,2-b:4,5-b']dichalcogenophenes were determined, revealing planar molecular structures packed in a herringbone arrangement . The crystal structures and nonlinear optical properties of 4-aminobenzophenone derivatives were also investigated .

Chemical Reactions Analysis

The reactivity of benzophenone derivatives towards various nucleophiles has been a subject of research. For example, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized and its Michael-type nucleophilic addition reactions with sulfur- and oxygen-containing nucleophiles were studied . This provided a method for the functionalization of 2-acyl-benzo[b]thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives have been explored in several studies. The photophysical properties of aryl substituted benzo[1,2-b:4,3-b']dithiophenes and trithia helicenes were evaluated, demonstrating that the optical properties can be tuned over the entire blue range . The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated by cyclic voltammetry and UV-vis spectra . Additionally, fluorinated benzophenone derivatives were synthesized as multipotent agents against Alzheimer's disease, with some showing balanced micromolar potency against selected targets .

Scientific Research Applications

Alzheimer's Disease Research

4'-Fluoro-2-thiomorpholinomethyl benzophenone derivatives have been studied for their potential in Alzheimer's disease treatment. A particular focus has been on developing multipotent agents that target β-secretase (BACE-1) and acetylcholinesterase (AChE), as well as counteracting intracellular ROS formation. Some derivatives showed balanced micromolar potency against these targets, indicating potential as effective anti-AD drug candidates (Belluti et al., 2014).

Antimicrobial Activity

Research has also explored the antimicrobial properties of fluorinated benzophenone derivatives. Synthesis of various derivatives demonstrated promising antimicrobial activity, suggesting potential applications in combating microbial infections (Sathe et al., 2011).

Environmental Applications

In environmental science, derivatives of 4'-Fluoro-2-thiomorpholinomethyl benzophenone have been used for water purification. Tertiary amine-functionalized adsorption resins synthesized from these derivatives showed high adsorption capacity for removing benzophenone-4 from water, demonstrating an environmentally-friendly and efficient method for water treatment (Zhou et al., 2018).

Cancer Research

Some morpholine conjugated benzophenone analogues have been synthesized and evaluated for their role against neoplastic development. These compounds showed significant antiproliferative activity against various types of neoplastic cells, indicating potential applications in cancer therapy (Al‐Ghorbani et al., 2017).

Material Science

In material science, multiblock copolymers of sulfonated poly(4'-phenyl-2,5-benzophenone) have been synthesized for use in proton exchange membranes. This research contributes to the development of materials with potential applications in fuel cells and other technologies requiring efficient proton conductivity (Ghassemi et al., 2004).

properties

IUPAC Name |

(4-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTIZVNBXWDJOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643819 |

Source

|

| Record name | (4-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-2-thiomorpholinomethyl benzophenone | |

CAS RN |

898781-80-1 |

Source

|

| Record name | (4-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)

![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)

![Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1327275.png)

![Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1327276.png)